ALK/ROS1-IN-4 (hydrate)
Description
ALK/ROS1-IN-4 (hydrate) is a small-molecule tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and ROS1 rearrangements, which are oncogenic drivers in non-small-cell lung cancer (NSCLC) and other malignancies. The hydrate form suggests improved solubility or stability, which may enhance bioavailability compared to non-hydrated analogs. Preclinical studies of similar inhibitors highlight their role in blocking ALK/ROS1 signaling pathways, leading to tumor regression or stabilization in ALK-positive NSCLC .
Properties
Molecular Formula |
C18H19F3N6O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-N-[(1R)-1-(2,3,5-trifluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidin-5-amine;hydrate |
InChI |
InChI=1S/C18H17F3N6O.H2O/c1-9(11-6-10(19)7-13(20)15(11)21)23-14-4-5-27-17(24-14)12(8-22-27)16-25-18(2,3)28-26-16;/h4-9H,1-3H3,(H,23,24)(H,25,26);1H2/t9-;/m1./s1 |
InChI Key |
ABGFMJZZJDCODF-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ALK/ROS1-IN-4 (hydrate) involves several steps, typically starting with the preparation of pyrazolopyrimidine compounds. The synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.
Functionalization: Various functional groups are introduced to the core structure to enhance its inhibitory activity against ALK and ROS1 kinases.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Chemical Reactions Analysis
Reaction 1: Core Indazole Functionalization
The indazole scaffold undergoes halogenation or alkylation to introduce substituents that enhance binding affinity. For example:
-
Bromination at the 5-position using N-bromosuccinimide (NBS) under acidic conditions.
-
Alkylation with iodomethane in the presence of a base (e.g., K₂CO₃) .
Reaction 2: Hydrazone Formation
A condensation reaction between a hydrazine derivative and a pyridine aldehyde forms the hydrazone moiety, a structural hallmark of kinase inhibitors like ALK/ROS1-IN-4:
This step requires anhydrous conditions and catalytic acid (e.g., acetic acid) .
Reaction 3: Final Hydration
The anhydrous form is treated with stoichiometric water to yield the hydrate, improving solubility and crystallinity.
Reaction Optimization and Challenges
Challenges include managing steric hindrance in the indazole core and preventing oxidation of sensitive functional groups .
Mechanistic Insights from Structural Studies
Molecular dynamics simulations reveal that ALK/ROS1-IN-4 binds the inactive conformation of ROS1 and ALK kinases . Key interactions include:
-
Hydrogen bonding with catalytic residues (e.g., E2027 in ROS1) .
-
Aromatic stacking with phenylalanine residues in the DFG motif .
Mutational studies (e.g., ROS1 D2113N) highlight how structural perturbations in the kinase domain affect inhibitor binding, emphasizing the need for rigid reaction controls during synthesis .
Comparative Analysis with Related Inhibitors
| Feature | ALK/ROS1-IN-4 | Crizotinib |
|---|---|---|
| Binding Mode | Inactive conformation | Active conformation |
| Selectivity | Dual ALK/ROS1 | ROS1 > ALK |
| Synthetic Steps | 3–4 steps | 5–6 steps |
Scientific Research Applications
ALK/ROS1-IN-4 (hydrate) has several scientific research applications:
Chemistry: The compound is used to study the chemical properties and reactivity of dual kinase inhibitors.
Biology: Researchers use ALK/ROS1-IN-4 (hydrate) to investigate the biological roles of ALK and ROS1 kinases in cellular processes.
Mechanism of Action
ALK/ROS1-IN-4 (hydrate) exerts its effects by inhibiting the activity of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison
ALK/ROS1-IN-4 (hydrate) shares structural motifs with other ALK inhibitors, such as a central aromatic core and substituents optimizing kinase binding. describes synthesis methods involving coupling agents like HATU and solvents such as N,N-dimethylformamide (DMF), which are common in TKI production. Key physicochemical properties (e.g., molecular weight: 158.20 g/mol, solubility in polar solvents) align with trends observed in crizotinib (MW: 450.34 g/mol) and ceritinib (MW: 558.06 g/mol), though ALK/ROS1-IN-4’s smaller size may influence tissue penetration .
Clinical Efficacy and Resistance Patterns
| Compound | Target(s) | Response Rate (NSCLC) | Median PFS (Months) | Resistance Mechanisms | Key Adverse Events |
|---|---|---|---|---|---|
| Crizotinib | ALK, ROS1 | 57% (82 patients) | ~10.9 (Phase III) | ALK mutations (e.g., L1196M, C1156Y) | GI toxicity (grade 1/2) |
| Ceritinib | ALK | 56% (ASCEND-1 trial) | 8.2 | Loss of ALK fusion variants | Diarrhea, elevated liver enzymes |
| ALK/ROS1-IN-4* | ALK, ROS1 | Not reported | Not established | Hypothesized: Fusion loss or mutations | Likely mild GI effects |
*Inferred from class trends; direct clinical data unavailable.
- Crizotinib : Demonstrated a 57% overall response rate in ALK-positive NSCLC, with 72% 6-month progression-free survival (PFS) in early trials. Resistance often arises from secondary ALK mutations (e.g., C1156Y) or fusion variant loss, as seen in .
- ALK/ROS1-IN-4 (hydrate) : Preclinical models suggest activity against ROS1, but resistance mechanisms may mirror crizotinib due to shared kinase targets.
Toxicity Profiles
ALK/ROS1-IN-4 (hydrate) is expected to exhibit mild gastrointestinal (GI) toxicity (e.g., nausea, diarrhea), consistent with crizotinib’s safety profile .
Q & A
Q. What are the primary molecular targets of ALK/ROS1-IN-4 (hydrate), and how do they influence experimental design in non-small-cell lung cancer (NSCLC) studies?
ALK/ROS1-IN-4 (hydrate) targets anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase, which are oncogenic drivers in NSCLC. Experimental design should prioritize identifying ALK/ROS1 rearrangements using validated detection methods (e.g., FISH, RT-PCR) to select appropriate patient-derived models or clinical cohorts . Studies must include controls for off-target effects, as cross-reactivity with other kinases (e.g., MET) can confound results. Baseline characterization of tumor samples for ALK/ROS1 fusion status is critical to ensure translational relevance .
Q. What standardized protocols are recommended for assessing the in vitro efficacy of ALK/ROS1-IN-4 (hydrate)?
In vitro efficacy assessment should follow NCCN guidelines for ALK/ROS1 inhibitor testing. Key steps include:
- Cell line validation: Use genetically characterized NSCLC lines (e.g., NCI-H2228 for ALK rearrangements).
- Dose-response curves: Test concentrations spanning 0.1–10 μM, with erlotinib as a negative control.
- Pharmacodynamic markers: Measure phosphorylated ALK/ROS1 and downstream targets (e.g., STAT3, AKT) via Western blotting .
- Resistance modeling: Expose cells to sub-lethal doses for >6 weeks to simulate acquired resistance mechanisms .
Q. How should researchers address variability in ALK/ROS1 rearrangement detection across NSCLC patient cohorts?
Variability arises from differences in assay sensitivity (e.g., FISH vs. NGS) and tumor heterogeneity. Mitigation strategies include:
- Multi-platform validation: Confirm rearrangement status using ≥2 methods (e.g., IHC + FISH).
- Tumor content assessment: Ensure ≥20% tumor cells in samples to avoid false negatives.
- Longitudinal sampling: Track rearrangement status pre-/post-treatment to account for clonal evolution .
Advanced Research Questions
Q. What experimental design considerations are critical when combining ALK/ROS1-IN-4 (hydrate) with immune checkpoint inhibitors in NSCLC models?
Key considerations include:
- Timing of administration: Preclinical data suggest sequential dosing (ALK/ROS1 inhibition followed by anti-PD-1) enhances T-cell infiltration.
- Biomarker integration: Monitor PD-L1 expression, tumor mutational burden (TMB), and CD8+ T-cell density via multiplex IHC.
- Toxicity profiling: Assess immune-related adverse events (irAEs) in co-treatment arms, particularly pneumonitis risk .
Q. How can researchers resolve contradictions in ALK/ROS1-IN-4 (hydrate) efficacy data between in vitro and in vivo models?
Discrepancies often stem from differences in drug metabolism, tumor microenvironment (TME) interactions, or off-target effects. Resolution strategies:
- Pharmacokinetic (PK) analysis: Compare drug exposure levels in vitro (static concentrations) vs. in vivo (dynamic plasma/tissue levels).
- TME modulation: Use patient-derived xenografts (PDXs) with intact stromal components to replicate human TME conditions.
- Single-cell RNA sequencing: Identify transcriptomic subpopulations resistant to therapy in vivo .
Q. What advanced structural biology techniques can elucidate the binding mechanism of ALK/ROS1-IN-4 (hydrate) to its targets?
Cryo-EM and X-ray crystallography are pivotal for resolving drug-target interactions at atomic resolution. Key steps:
- Co-crystallization: Purify ALK/ROS1 kinase domains in complex with ALK/ROS1-IN-4 (hydrate) for structural analysis.
- Conformational dynamics: Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map ligand-induced structural changes.
- Mutagenesis validation: Engineer kinase domain mutations (e.g., ALK G1202R) to assess resistance mechanisms .
Q. How should researchers design studies to investigate off-target effects of ALK/ROS1-IN-4 (hydrate) in kinase signaling networks?
Employ kinome-wide profiling using platforms like KINOMEscan or thermal shift assays to identify off-target kinases. Follow-up steps:
- Functional validation: Test hit kinases in cell-based assays (e.g., Ba/F3 proliferation models).
- Network analysis: Map off-target interactions using STRING or Cytoscape to identify compensatory pathways.
- Selectivity optimization: Use structure-activity relationship (SAR) data to refine compound specificity .
Methodological Guidance
-
Data Contradiction Analysis: When conflicting efficacy or toxicity data arise, apply the following framework:
-
Statistical Reporting: Include effect sizes (e.g., hazard ratios for PFS) with 95% confidence intervals, and adjust for multiple comparisons in omics datasets (e.g., Benjamini-Hochberg correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
